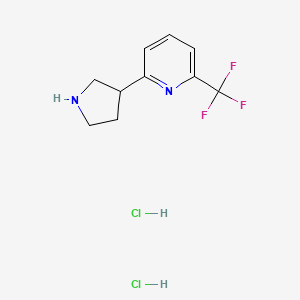

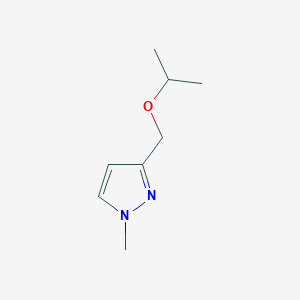

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride, also known as SR-147778, is a selective antagonist of the CB1 receptor, which is a part of the endocannabinoid system. The CB1 receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabis. SR-147778 has been extensively studied for its potential therapeutic applications in various diseases and disorders.

Aplicaciones Científicas De Investigación

Synthesis and Coordination Chemistry

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride is involved in the synthesis and coordination chemistry of various compounds. Studies have shown the development of ligands like 2,6-di(pyrazol-1-yl)pyridine and their derivatives, highlighting applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005). Further advances include the synthesis of multi-functional spin-crossover switches and the use of complexes in catalysis (Halcrow, 2014).

Ligand Dehydrogenation in Ruthenium Trinitrogen Complexes

This chemical is also significant in the synthesis of ruthenium trinitrogen complexes. The reaction of 2,6-bis(pyrrolidin-2-yl)pyridine with RuCl3 in methanol/water mixtures forms octahedral complexes with one of the ligands being dehydrogenated (Cabort et al., 2002).

Chemical Transformations and Halogen Substitutions

This compound plays a role in various chemical transformations. For instance, 2-chloro-6-(trifluoromethyl)pyridine undergoes neat conversion into 3-iodo derivatives through halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).

Pyrrolidines Synthesis

The compound is pivotal in synthesizing pyrrolidines, which have diverse applications in medicine and industry. Research on pyrrolidines synthesis using N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has been conducted, showing its potential for analogous reactions (Żmigrodzka et al., 2022).

Anticancer and Antimicrobial Applications

This compound has been used in synthesizing novel pyridine derivatives with promising anticancer and antimicrobial properties. Studies have shown the synthesis of pyridine derivatives like 2,6-dipyrazolylpyridine with potential antitumor activity (Hafez & El-Gazzar, 2020). Additionally, compounds like 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have shown antioxidant and antimicrobial activity (Bonacorso et al., 2015).

Propiedades

IUPAC Name |

2-pyrrolidin-3-yl-6-(trifluoromethyl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)9-3-1-2-8(15-9)7-4-5-14-6-7;;/h1-3,7,14H,4-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUMAVHVPIEZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC(=CC=C2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427615.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2427617.png)

![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)

![4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2427622.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2427623.png)

![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)

![6-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2427631.png)

![1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2427632.png)

![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2427636.png)